3-Pyridin-3-yl-acryloyl chloride
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Overview
Description
Scientific Research Applications
Formation of Pyridinium Derivatives : Direct acylation reactions with acryloyl chlorides, including 3-Pyridin-3-yl-acryloyl chloride, in the presence of pyridine, can lead to the formation of unexpected pyridinium derivatives. These derivatives are structurally characterized, providing insights into the reaction mechanism involved in their formation (Warneke et al., 2015).
Synthesis of Coordination Compounds : A novel 3-position substituted imidazo[1,2-a]pyridine ligand was synthesized using a similar compound, demonstrating the potential for creating new coordination polymers with unique structures and photoluminescent properties (Li, Ni, & Yong, 2018).
Polymer Synthesis : Poly(thioether amide)s containing pyridine moieties were obtained through polyaddition reactions involving compounds derived from acryloyl chloride, demonstrating its role in creating polymers with high refractive indices and other desirable properties (Oikawa, Motomi, & Aoki, 1993).
Antimicrobial Activity : Novel methods for modifying natural polymers, such as chitosan, utilize monomers prepared through reactions involving acryloyl chloride. These modified polymers exhibit higher growth inhibition activities against bacteria and fungi compared to unmodified chitosan (Khalil, Ibrahim, & Al-Sagheer, 2014).
Mechanistic Studies in Organic Chemistry : Acryloyl azides, potentially derived from acryloyl chlorides, have been used in the synthesis of disubstituted pyridine derivatives, offering a novel approach to synthesizing these compounds and exploring their reaction mechanisms (Chuang, Chen, & Pola, 2010).
Functionalized Monomer Synthesis : The nucleophilic substitution reaction of amines with acryloyl chloride has been utilized to synthesize new functionalized monomers. These monomers are promising for creating stimuli-sensitive polymeric materials (Agüero, Guerrero-Ramírez, & Katime, 2010).
Synthesis of Organic Compounds : Acryloyl chloride is involved in various synthetic processes to create complex organic compounds like 1,3-selenazin-4-ones and monomeric halogenoaryl acrylates (Yokoyama et al., 1986; Blazejewski et al., 1998).
properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMPKEASGGKFJD-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-3-yl-acryloyl chloride |
Citations
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